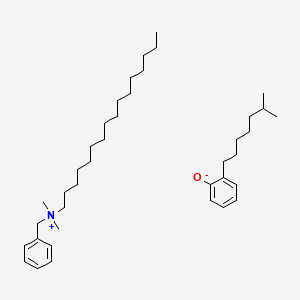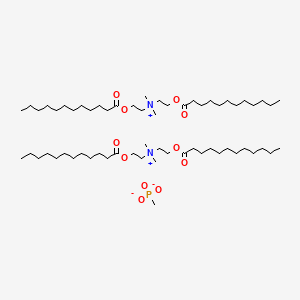
Alanine, N-acetyl-3-(2-benzothiazolylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine, N-acetyl-3-(2-benzothiazolylthio)- is a compound that combines the properties of alanine, a non-essential amino acid, with a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, N-acetyl-3-(2-benzothiazolylthio)- typically involves the condensation of 2-aminobenzenethiol with alanine derivatives. The reaction conditions often include the use of solvents like dioxane and catalysts to promote the formation of the desired product . The process may also involve the use of protecting groups to ensure the selective reaction of functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
Alanine, N-acetyl-3-(2-benzothiazolylthio)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dioxane, methanol, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Alanine, N-acetyl-3-(2-benzothiazolylthio)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in amino acid metabolism and potential as a biomarker.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Alanine, N-acetyl-3-(2-benzothiazolylthio)- involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Alanine derivatives: Compounds like N-acetyl-L-alanine share structural similarities but lack the benzothiazole moiety.
Benzothiazole derivatives: Compounds such as 2-substituted benzothiazoles have similar chemical properties but different biological activities.
Uniqueness
Alanine, N-acetyl-3-(2-benzothiazolylthio)- is unique due to its combination of an amino acid with a benzothiazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
452-45-9 |
|---|---|
Molecular Formula |
C12H12N2O3S2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C12H12N2O3S2/c1-7(15)13-9(11(16)17)6-18-12-14-8-4-2-3-5-10(8)19-12/h2-5,9H,6H2,1H3,(H,13,15)(H,16,17)/t9-/m0/s1 |
InChI Key |
GAUQSUDLUOOMGT-VIFPVBQESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=NC2=CC=CC=C2S1)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1=NC2=CC=CC=C2S1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N,N-Bis[[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]methyl]stearamide](/img/structure/B12674997.png)







![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)

